molecular formula C7H10 B048542 Bicyclo[2.2.1]hept-2-ene CAS No. 498-66-8

Bicyclo[2.2.1]hept-2-ene

Cat. No. B048542
CAS RN: 498-66-8
M. Wt: 94.15 g/mol
InChI Key: JFNLZVQOOSMTJK-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-ene is a cyclic olefin used in the transition metal-catalyzed dimerization of alkene . It is a colorless solid and is widely available .


Synthesis Analysis

Bicyclo[2.2.1]hept-2-ene is involved in intermolecular Diels–Alder reactions . It can be purified by reflux over sodium, then distilled or purified by sublimation in vacuo onto an ice-cold finger .


Molecular Structure Analysis

The molecular formula of Bicyclo[2.2.1]hept-2-ene is C7H10 . The InChI string is 1S/C7H10/c1-2-7-4-3-6(1)5-7/h1-2,6-7H,3-5H2/t6-,7+ .


Chemical Reactions Analysis

Bicyclo[2.2.1]hept-2-ene is a strained alkene with significant reactivity, susceptible to 1,2-addition and cyclization reactions . It has been used in the vinylic polymerization with Co (II) compounds .


Physical And Chemical Properties Analysis

Bicyclo[2.2.1]hept-2-ene has a melting point of 45°C and a boiling point of 96°C . It is soluble in most organic solvents .

Scientific Research Applications

Transition Metal-Catalyzed Dimerization of Alkene

Bicyclo[2.2.1]hept-2-ene is a cyclic olefin that is used in the transition metal-catalyzed dimerization of alkene . This process involves the reaction of an alkene with a transition metal catalyst to form a dimer, which is a molecule composed of two identical subunits or monomers.

Vinylic Polymerization

The vinylic polymerization of Bicyclo[2.2.1]hept-2-ene (norbornene) with Cobalt (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) has been reported . This process involves the formation of a polymer by the sequential addition of vinyl monomers.

Preparation of cis, exo -2,3-Diarylsubstituted Bicyclo[2.2.1]heptanes

Bicyclo[2.2.1]hept-2-ene may be used in the preparation of cis, exo -2,3-diarylsubstituted bicyclo[2.2.1]heptanes . These compounds are of interest due to their potential applications in medicinal chemistry.

Material Science Applications

Bicyclo[2.2.1]hept-2-ene finds applications in diverse fields such as material science. It can be used in the synthesis of new materials with unique properties.

Catalysis Applications

Due to its complex structure and varied functionalities, Bicyclo[2.2.1]hept-2-ene offers immense potential for innovation and advancement in the field of catalysis.

Drug Delivery Systems

Bicyclo[2.2.1]hept-2-ene can also be used in drug delivery systems. Its unique structure allows it to be used in the design of novel drug delivery systems.

Safety And Hazards

Bicyclo[2.2.1]hept-2-ene is an irritant and can be toxic if inhaled or ingested . It should be used only in a well-ventilated fume hood . The oral toxicity (LD50) in rats is 11,300 mg/kg . It is flammable and is incompatible with strong oxidizing agents .

properties

IUPAC Name

bicyclo[2.2.1]hept-2-ene
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InChI

InChI=1S/C7H10/c1-2-7-4-3-6(1)5-7/h1-2,6-7H,3-5H2
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InChI Key

JFNLZVQOOSMTJK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC2CC1C=C2
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Molecular Formula

C7H10
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Related CAS

25038-76-0
Record name Polynorbornene
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DSSTOX Substance ID

DTXSID2022042
Record name Norbornylene
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Molecular Weight

94.15 g/mol
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Physical Description

White solid with a pungent odor; [Alfa Aesar MSDS]
Record name 2-Norbornene
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Product Name

Bicyclo[2.2.1]hept-2-ene

CAS RN

498-66-8
Record name Norbornene
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Record name Bicyclo[2.2.1]hept-2-ene
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Record name 8,9,10-trinorborn-2-ene
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Synthesis routes and methods I

Procedure details

Polymerization was conducted in the same manner as in Preparation Example 1 except that 18 parts of 5-hexyl-2-norbornene (HNB) was used in place of 26 parts of 5-decyl-2-norbornene, and 3 parts of 5-ethylidene-2-norbornene (ENB) were added, thereby obtaining 21 parts of a norbornene terpolymer [Mn=71,100, Mw=107,000; compositional ratio NB/HNB/ENB of monomers=74/23/3 (molar ratio); Tg=323° C.] was obtained.
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Synthesis routes and methods II

Procedure details

Tetracyclododecene (20 g) containing 35,000 ppm of the compound having a molecular weight of 188 obtained in Example 2, norbornene (2.5 g), dicyclopentadiene (2.5 g) and toluene (200 ml) were introduced into an entirely dried autoclave of 500 ml. Triethylaluminum (3 mmol) was added to the above mixture, and further, tetrachlorotitanium (0.7 mmol) and triethylamine (7 mmol) were added to carry out a ring opening polymerization at 30° C. for 6 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]hept-2-ene
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Q & A

Q1: What is the molecular formula and weight of bicyclo[2.2.1]hept-2-ene?

A1: Bicyclo[2.2.1]hept-2-ene has the molecular formula C7H10 and a molecular weight of 94.15 g/mol. []

Q2: What spectroscopic techniques are commonly employed to characterize bicyclo[2.2.1]hept-2-ene?

A2: Various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry, are routinely used to characterize bicyclo[2.2.1]hept-2-ene and its derivatives. [, , , , , , , , ]

Q3: What is the melting point of bicyclo[2.2.1]hept-2-ene?

A3: Bicyclo[2.2.1]hept-2-ene has a melting point of 45 °C. []

Q4: What solvents are suitable for dissolving bicyclo[2.2.1]hept-2-ene?

A4: Bicyclo[2.2.1]hept-2-ene exhibits good solubility in most organic solvents. []

Q5: What is ring-opening metathesis polymerization (ROMP), and how is bicyclo[2.2.1]hept-2-ene utilized in this context?

A5: ROMP is a polymerization technique that uses metal carbenes to open strained cyclic olefins, like bicyclo[2.2.1]hept-2-ene, and link them together to form polymers. [, , , , , , , , , , , , ]

Q6: Which catalysts are commonly employed in the ROMP of bicyclo[2.2.1]hept-2-ene?

A6: Several transition metal complexes, particularly those based on ruthenium, molybdenum, and tungsten, are effective catalysts for the ROMP of bicyclo[2.2.1]hept-2-ene. Examples include Grubbs catalysts and Schrock catalysts. [, , , , , , , ]

Q7: How does the structure of bicyclo[2.2.1]hept-2-ene affect its reactivity in ROMP?

A7: The strained nature of the bicyclic ring system in bicyclo[2.2.1]hept-2-ene makes it highly reactive in ROMP. The ring strain is released upon ring-opening, providing a thermodynamic driving force for polymerization. [, , , ]

Q8: What factors influence the microstructure (e.g., cis/trans content) of polynorbornenes obtained via ROMP?

A8: Factors like the catalyst system, reaction conditions (temperature, solvent), and steric hindrance around the double bond in the monomer can influence the cis/trans ratio in the resulting polynorbornene. [, , ]

Q9: Can bicyclo[2.2.1]hept-2-ene participate in copolymerization reactions, and if so, what are some examples?

A9: Yes, bicyclo[2.2.1]hept-2-ene can be copolymerized with other monomers. For example, it has been successfully copolymerized with cyclopentene using a ruthenium-based catalyst system to produce nearly alternating copolymers. [] Another example is its alternating copolymerization with sulfur dioxide, a spontaneous process that is thought to proceed through a biradical mechanism. []

Q10: Beyond ROMP, are there other notable reactions involving bicyclo[2.2.1]hept-2-ene?

A10: Yes, bicyclo[2.2.1]hept-2-ene readily undergoes various other reactions, including Diels-Alder reactions. It can act as a dienophile, reacting with dienes to form substituted bicyclic compounds. [, , , ] It can also participate in reactions with organomagnesium halides, leading to addition products. []

Q11: Have computational methods been employed to study bicyclo[2.2.1]hept-2-ene and its reactions?

A11: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been used to investigate the mechanism of reactions involving bicyclo[2.2.1]hept-2-ene, including its C-C bond activation by platinum catalysts. [] Additionally, ab initio calculations have been used to aid in the vibrational spectra assignments of bicyclo[2.2.1]hept-2-ene derivatives. []

Q12: How do substituents on the bicyclo[2.2.1]hept-2-ene ring system influence its reactivity?

A12: Substituents, especially their size and electronic properties, can significantly impact the reactivity of bicyclo[2.2.1]hept-2-ene. Bulky substituents can hinder access to the double bond, affecting reactions like ROMP. [, , ] Electron-withdrawing groups can modify the electron density of the double bond, influencing its reactivity in reactions like Diels-Alder cycloadditions. []

Q13: How stable is bicyclo[2.2.1]hept-2-ene under different conditions?

A13: Bicyclo[2.2.1]hept-2-ene is a relatively stable compound but can undergo reactions under certain conditions. For instance, it can undergo oxidation with strong oxidizing agents. [] It is also susceptible to polymerization under the influence of appropriate catalysts. [, , , , , , , , ]

Q14: What analytical techniques are used to monitor the polymerization of bicyclo[2.2.1]hept-2-ene?

A14: Techniques like NMR spectroscopy and gel permeation chromatography (GPC) are commonly employed to monitor the progress of polymerization reactions involving bicyclo[2.2.1]hept-2-ene. NMR can provide information about monomer conversion and polymer microstructure, while GPC can determine the molecular weight distribution of the resulting polymer. [, , , ]

Q15: Is there information available about the environmental impact and degradation of bicyclo[2.2.1]hept-2-ene and its polymers?

A15: While specific data on the environmental fate of bicyclo[2.2.1]hept-2-ene itself is limited in the provided research, it's crucial to consider potential environmental impacts during its handling and disposal. [] As for its polymers, their environmental persistence can vary depending on factors like the type of substituents and potential for biodegradation. []

Q16: What are some examples of cross-disciplinary applications of bicyclo[2.2.1]hept-2-ene and its derivatives?

A16: Bicyclo[2.2.1]hept-2-ene and its polymers find diverse applications across various fields. For instance, they have been investigated for use in industrial water treatment processes, particularly for preventing aragonite precipitation from saltwater. [] Additionally, bicyclo[2.2.1]hept-2-ene-derived polymers containing chromophores have been explored for their potential in materials with light-emitting properties. []

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